molecular formula C14H25N3O3 B14036856 Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B14036856
M. Wt: 283.37 g/mol
InChI Key: XURHMDIFRPMUDK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 9, a ketone group at position 2, and an amino group at position 4. The tert-butyl carbamate moiety at position 9 enhances steric protection and solubility in organic solvents.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-14(5-7-17)9-10(15)8-11(18)16-14/h10H,4-9,15H2,1-3H3,(H,16,18)

InChI Key

XURHMDIFRPMUDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic transformations designed to construct the spirocyclic diazaspiro core while introducing the amino and ketone functional groups. The following summarizes the main synthetic strategies:

  • Stepwise Construction via Cyclization : Starting from suitably protected piperidine derivatives such as tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, the compound is formed by acylation with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in ethyl acetate at low temperature (0°C). Subsequent cyclization is induced by treatment with potassium tert-butoxide in a mixture of tert-butanol and tetrahydrofuran (THF), often under reflux conditions.

  • Use of Potassium tert-Butoxide as a Base : This strong, non-nucleophilic base facilitates intramolecular cyclization by deprotonating intermediates, promoting ring closure to form the diazaspiro structure.

  • Solvent Systems : Dichloromethane (DCM), ethyl acetate, THF, and tert-butanol are commonly used solvents to optimize solubility and reaction kinetics.

  • Temperature Control : Initial acylation is carried out at 0°C to control reactivity and minimize side reactions, while cyclization requires heating to reflux or elevated temperatures (e.g., 50°C to reflux) to drive the reaction to completion.

Representative Synthetic Procedure

Step Reagents and Conditions Purpose Yield and Notes
1 tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate + chloroacetyl chloride + potassium carbonate, ethyl acetate, 0°C Acylation to form chloroacetyl intermediate High conversion; controlled temperature avoids side reactions
2 Addition of potassium tert-butoxide solution (1 M in THF) dropwise to the intermediate in tert-butanol/THF, reflux Intramolecular cyclization forming the diazaspiro ring Good yields reported; reaction monitored by TLC
3 Work-up: extraction with ethyl acetate, washing, drying over magnesium sulfate, concentration under vacuum Isolation of crude product Purification by flash chromatography or recrystallization

This method aligns with general synthetic principles for spirocyclic amines and has been adapted from literature procedures for related diazaspiro compounds.

Alternative Synthetic Approaches

Literature on related diazaspiro compounds indicates that Buchwald–Hartwig amination can be employed for C–N bond formation in spirocyclic systems, using palladium catalysts and ligands such as XantPhos in solvents like toluene or dioxane at 80–100°C. This method allows for high yields (up to 93%) and stereoselective synthesis, although specific application to this compound requires further validation.

Chemical Reactions and Purification

Reaction Types and Conditions

Reaction Type Reagents Conditions Outcome
Oxidation Potassium permanganate, hydrogen peroxide Acidic/basic media, room temperature Conversion of amino or hydroxy groups to carboxylic acids or ketones
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous ether, low temperature Reduction of ketones to alcohols or amines
Substitution Halogens (Cl2, Br2), nucleophiles Catalysts, variable temperature Functional group replacement on the spirocyclic ring

These reactions enable further functionalization or modification of the compound for diverse applications.

Purification Techniques

Analytical Characterization

Spectroscopic Methods

Technique Key Observations Purpose
Proton Nuclear Magnetic Resonance (¹H NMR) Signals at δ 1.48 ppm (tert-butyl group, 9H), δ 3.50–3.57 ppm (piperidine ring protons), broad singlets for NH groups Confirm structure and substitution pattern
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Peak at δ 154.5 ppm corresponding to Boc carbonyl carbon Verify carbon framework and functional groups
X-ray Crystallography Resolution of spirocyclic geometry and hydrogen bonding Definitive structural confirmation

Data collection typically occurs at low temperature (100 K) using Mo-Kα radiation, with structure refinement performed by SHELX software.

Purity and Identity Confirmation

Summary Table of Preparation Parameters

Parameter Details
Starting Material tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Key Reagents Chloroacetyl chloride, potassium carbonate, potassium tert-butoxide
Solvents Ethyl acetate, tetrahydrofuran, tert-butanol, dichloromethane
Temperature 0°C (acylation), reflux (cyclization)
Reaction Time 30 min to 3 h depending on step
Purification Flash chromatography, reverse-phase HPLC
Characterization ¹H/¹³C NMR, X-ray crystallography, chiral HPLC, MS

- PubChem Compound Summary for tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, 2025.

  • Additional patent literature and synthetic methodologies related to diazaspiro compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or proteins.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antituberculosis activities.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Spirocyclic Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications Evidence ID
Target Compound :
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
4-NH₂, 2-oxo C₁₄H₂₅N₃O₃ (inferred) ~283.36 N/A Hypothesized enhanced solubility due to amino group; potential kinase inhibitor intermediate
Tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 4-OH, 2-oxo C₁₄H₂₄N₂O₄ 284.35 N/A Reduced reactivity compared to amino analog; discontinued commercial availability
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1-CH₃, 4-oxo C₁₅H₂₆N₂O₃ 282.38 1824297-55-3 Methyl substitution increases lipophilicity; used in heterocyclic synthesis
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza C₁₄H₂₃NO₃ 253.34 873924-08-4 Lower molecular weight; high solubility in polar solvents
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 4-benzyl, 3-oxo, 1-oxa C₂₀H₂₈N₂O₄ 360.45 1352925-95-1 Benzyl group enhances hydrophobic interactions; boiling point 534.4±50.0°C (predicted)
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate 5-OH C₁₄H₂₆N₂O₃ 270.37 1367935-91-8 Hydroxy group enables hydrogen bonding; purity ≥98% (Synblock)
Tert-butyl 4-(but-3-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 4-butynyl, 1-oxa C₁₇H₂₈N₂O₃ 308.41 N/A PROTAC intermediate; alkyne group supports click chemistry

Structural and Functional Differences

  • Amino vs. Hydroxy Groups: The 4-amino substituent (hypothesized in the target compound) likely increases basicity and aqueous solubility compared to the 4-hydroxy analog (). The amino group can participate in hydrogen bonding and covalent modifications, making it valuable in drug design .
  • Oxa vs. Aza Substitutions : Replacement of a nitrogen with oxygen (e.g., 1-oxa in ) reduces basicity and alters ring strain, impacting binding affinity in biological targets .
  • Alkyl/Aryl Modifications : Benzyl () and butynyl () groups introduce steric bulk and hydrophobicity, favoring membrane permeability and interactions with aromatic residues in enzymes .

Physicochemical Properties

  • Boiling Points and Solubility: The benzyl-substituted derivative () has a predicted boiling point of 534.4°C, significantly higher than smaller analogs due to increased molecular weight . Hydroxy-containing compounds () exhibit higher polarity, enhancing solubility in polar solvents like methanol or water .
  • Stability : The tert-butyl carbamate group in all compounds improves stability against hydrolysis, critical for storage and synthetic applications .

Biological Activity

Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylate group. This compound falls within the class of diazaspiro compounds, which are recognized for their potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C14H24N2O3C_{14}H_{24}N_{2}O_{3}, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. The spirocyclic nature contributes to its stability and reactivity, making it an intriguing subject for various chemical studies and potential therapeutic applications.

Biological Activity and Mechanisms

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Antiviral Properties : Derivatives of diazaspiro compounds have shown antiviral effects against various pathogens, including the dengue virus type 2. These compounds may inhibit viral replication or interfere with critical viral enzymes such as methyltransferases.
  • Cytotoxicity : In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects on cancer cell lines. For instance, compounds within this class have been tested against various human cancer cell lines (e.g., PC3 and DU145) showing dose-dependent decreases in cell viability .
  • Interaction Studies : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. This interaction can elucidate the mechanism of action and guide further modifications to enhance efficacy against target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related diazaspiro compounds:

StudyFindings
Study A Investigated the cytotoxic effects of diazaspiro derivatives on prostate cancer cells (PC3 and DU145). Results indicated significant inhibition of cell growth with IC50 values ranging from 26 to 98 μg/mL over a 72-hour period .
Study B Focused on the antiviral activity of diazaspiro compounds against dengue virus type 2, revealing mechanisms involving the inhibition of viral replication processes.
Study C Analyzed molecular docking results showing high binding affinity of tert-butyl derivatives to specific targets related to cancer progression and inflammation pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes aimed at achieving desired purity and yield. The compound's unique structure allows for further functionalization, potentially enhancing its biological activity and therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate?

The compound is often synthesized via Buchwald–Hartwig coupling , which enables C–N bond formation in spirocyclic systems. For example, intermediates are prepared by reacting aryl halides with amines under palladium catalysis, followed by Boc protection. A typical protocol uses Pd(dba)₂ or Pd(OAc)₂ with ligands like XantPhos, in solvents such as toluene or dioxane at 80–100°C. Yields up to 93% have been reported with optimized conditions .

Q. How can purification be achieved for this spirocyclic compound?

Column chromatography with gradients of dichloromethane/methanol (100:5 to 100:20) is effective for isolating the product. Reverse-phase HPLC with C18 columns and water/acetonitrile gradients (0.1% TFA) can further refine purity. Monitoring by TLC (Rf ~0.3 in DCM/MeOH 10:1) ensures separation .

Q. What spectroscopic methods are used for structural characterization?

  • ¹H/¹³C NMR : Key signals include δ 1.48 ppm (t-Bu, 9H), δ 3.50–3.57 ppm (piperidine protons), and δ 154.5 ppm (Boc carbonyl). Splitting patterns (e.g., br s for NH groups) confirm substitution .
  • X-ray crystallography : SHELX software refines crystal structures, resolving spirocyclic geometry and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation is standard .

Q. What safety precautions are required when handling this compound?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/eye contact : Rinse with water for ≥15 minutes.
  • Storage : Keep in a dry, inert atmosphere (N₂/Ar) at 2–8°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding Buchwald–Hartwig couplings?

Screen ligands (e.g., BINAP, DavePhos), adjust Pd:ligand ratios (1:2 to 1:4), and vary bases (Cs₂CO₃ vs. K₃PO₄). Microwave-assisted heating (120°C, 30 min) improves efficiency. Monitor reaction progress via LC-MS to identify intermediates .

Q. How to resolve discrepancies in NMR data across studies?

Contradictions in δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., ring flipping). Use variable-temperature NMR to probe conformational exchange. Cross-validate with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT) .

Q. What role does this compound play in METTL3 inhibition?

Derivatives of this spirocyclic scaffold bind to the SAM pocket of METTL3, disrupting methyltransferase activity. Structure-activity relationship (SAR) studies show that substituents on the aryl ring (e.g., 4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl) enhance potency (IC₅₀ < 100 nM) .

Q. How can computational modeling aid in crystallographic refinement?

SHELXL employs least-squares minimization to optimize atomic coordinates against diffraction data. For twinned crystals, use the TWIN/BASF commands. Validate hydrogen positions with DFT-optimized geometries and analyze residual density maps for disorder .

Q. What strategies address poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.
  • Prodrugs : Introduce phosphate or ester groups at the NH or carboxylate positions for enhanced aqueous solubility .

Q. How to mitigate decomposition during scale-up?

Control exotherms via slow reagent addition (e.g., syringe pump for Pd catalysts). Replace hygroscopic bases (e.g., Cs₂CO₃) with polymer-supported alternatives. For Boc protection, use DMAP catalysis to accelerate reaction rates and reduce side products .

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